5,7-Dimethoxyflavanone 5,7-Dimethoxyflavanone 5,7-dimethoxy-2-phenyl-3,4-dihydro-2H-1-benzopyran-4-one is a member of flavonoids and an ether.
5,7-Dimethoxyflavanone is a natural product found in Eucalyptus sieberi, Piper methysticum, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 36052-66-1
VCID: VC0192116
InChI:
SMILES:
Molecular Formula: C17H16O4
Molecular Weight: 284.31

5,7-Dimethoxyflavanone

CAS No.: 36052-66-1

Cat. No.: VC0192116

Molecular Formula: C17H16O4

Molecular Weight: 284.31

* For research use only. Not for human or veterinary use.

5,7-Dimethoxyflavanone - 36052-66-1

Specification

CAS No. 36052-66-1
Molecular Formula C17H16O4
Molecular Weight 284.31

Introduction

Chemical Structure and Properties

5,7-Dimethoxyflavanone belongs to the flavanone subclass of flavonoids, distinguished from flavones by the absence of a double bond between positions 2 and 3 in the C ring. It is important to note that 5,7-Dimethoxyflavanone differs structurally from the more extensively studied 5,7-Dimethoxyflavone (DMF), which contains this double bond.

Based on its structural characteristics as a flavanone with methoxy groups at positions 5 and 7, we can infer several physical and chemical properties. While specific data for 5,7-Dimethoxyflavanone is limited in the literature, its properties can be estimated based on structural similarities to related compounds.

Physical and Chemical Properties

PropertyDescriptionNotes
Molecular FormulaC₁₇H₁₆O₄Contains two additional hydrogen atoms compared to 5,7-dimethoxyflavone
Molecular Weight284.31 g/molSlightly higher than 5,7-dimethoxyflavone (282.29 g/mol)
StructureFlavanone skeleton with methoxy groups at positions 5 and 7Lacks the C2-C3 double bond present in flavones
SolubilityLimited water solubility; soluble in organic solventsSimilar to other methoxylated flavonoids
LogP (estimated)~3.3-3.5Indicates moderate lipophilicity

Synthesis Methods

The synthesis of 5,7-Dimethoxyflavanone would typically follow methods similar to those used for other flavanones, with modifications to introduce the specific methoxy groups at positions 5 and 7.

Structural Comparison with Related Compounds

It is crucial to distinguish 5,7-Dimethoxyflavanone from 5,7-Dimethoxyflavone, as they represent different subclasses of flavonoids with distinct chemical properties and potentially different biological activities.

Research Challenges and Future Directions

The limited available specific information on 5,7-Dimethoxyflavanone highlights several research gaps and opportunities for future investigation.

Research Needs

Future research should focus on:

  • Definitive synthesis and characterization of 5,7-Dimethoxyflavanone

  • Comparative studies with related compounds like 5,7-Dimethoxyflavone

  • Evaluation of biological activities specific to 5,7-Dimethoxyflavanone

  • Investigation of potential therapeutic applications

  • Structure-activity relationship studies to understand how the absence of the C2-C3 double bond affects bioactivity compared to flavones

Solubility Enhancement Strategies

If 5,7-Dimethoxyflavanone shows promising bioactivity but limited water solubility (as is common with flavonoids), approaches similar to those used for 5,7-Dimethoxyflavone might be applicable. For instance, complexation with cyclodextrins has been used to enhance the water solubility of 5,7-Dimethoxyflavone . Such strategies might be worth exploring for 5,7-Dimethoxyflavanone as well.

Analytical Methods for Identification

The identification and quantification of 5,7-Dimethoxyflavanone would likely employ methods similar to those used for other flavonoids.

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